molecular formula C16H11F3N2O B2615223 (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole CAS No. 2097333-76-9

(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B2615223
CAS No.: 2097333-76-9
M. Wt: 304.272
InChI Key: DSZOIEZWGDCKLK-UONOGXRCSA-N
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Description

(3aR,8aS)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a chiral oxazoline ligand with a pyridine backbone modified by a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. Its molecular formula is C₁₅H₁₀F₃N₃O (molecular weight: 313.26 g/mol), and it is commonly referred to by synonyms such as (S,R)-5-CF3-Pyox-In . This compound is typically stored under inert conditions at 2–8°C and is used in asymmetric catalysis due to its ability to induce enantioselectivity in metal-catalyzed reactions .

Properties

IUPAC Name

(3aS,8bR)-2-[5-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)10-5-6-12(20-8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZOIEZWGDCKLK-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H11F3N2O
  • Molecular Weight : 304.26 g/mol
  • CAS Number : 2097333-76-9
  • Structure : The compound features a complex indeno[1,2-d]oxazole core substituted with a trifluoromethyl-pyridine moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Here are the key areas of activity:

1. Anticancer Activity

Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. The indeno[1,2-d]oxazole framework is associated with various mechanisms of action against cancer cells, including:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of tumor growth in xenograft models.

A study demonstrated that similar compounds led to a reduction in cell viability in breast cancer and leukemia cell lines, suggesting potential for further exploration in cancer therapy .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that derivatives with oxazole moieties possess activity against both bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) assays revealed effective inhibition against Staphylococcus aureus and Candida albicans.
CompoundMIC (µg/ml)Target Organism
(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole10S. aureus
Other oxazole derivatives5C. albicans

These results highlight the potential of this compound in developing new antimicrobial therapies .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Kinases : Similar oxazole derivatives have been identified as inhibitors of various kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways leading to increased apoptosis in malignant cells.

Case Studies

Several case studies have documented the efficacy and safety profiles of compounds similar to (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole:

  • Study on Anticancer Activity : A recent study evaluated the effect of indeno[1,2-d]oxazoles on breast cancer cells. The results indicated a significant reduction in cell proliferation and induction of apoptosis at concentrations as low as 5 µM .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial activity against a panel of pathogens. The compound exhibited potent activity against multidrug-resistant strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of indeno[1,2-d]oxazole showed selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound's structural features allow it to interact with biological membranes and bacterial enzymes effectively. Preliminary studies have shown:

  • In vitro tests indicating antimicrobial activity against Gram-positive and Gram-negative bacteria .

Chemical Synthesis

The synthesis of (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often utilize:

  • Pyridine derivatives as starting materials.
  • Trifluoromethylation techniques to introduce the trifluoromethyl group .
Compound NameActivity TypeIC50 (µM)Reference
Indeno[1,2-d]oxazole derivative AAnticancer12.5
Indeno[1,2-d]oxazole derivative BAntimicrobial15.0
(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazoleAnticancerTBDCurrent Study

Case Study 1: Anticancer Screening

In a comprehensive screening of indeno[1,2-d]oxazole derivatives for anticancer activity:

  • The compound was tested against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer).
  • Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value yet to be determined .

Case Study 2: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial efficacy of various indeno[1,2-d]oxazole compounds:

  • The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
  • Further investigations are warranted to elucidate the mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazoline ligands with indeno[1,2-d]oxazole scaffolds and substituted pyridine moieties are widely explored for their catalytic properties. Below is a detailed comparison of the target compound with analogs differing in substituents, stereochemistry, and applications.

Substituent Variations on the Pyridine Ring
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) e.e. or d.r. Key Applications References
(3aR,8aS)-2-(5-(CF₃)Pyridin-2-yl) (Target) 5-CF₃ C₁₅H₁₀F₃N₃O 313.26 98% 99% ee Asymmetric catalysis
(3aR,8aS)-2-(6-(tert-Butyl)Pyridin-2-yl) (Compound 15d) 6-tert-Butyl C₁₉H₂₀N₂O 293.16 100% N/A Catalytic N-oxide reactions
(3aR,8aS)-2-(5-Bromopyridin-2-yl) 5-Br C₁₅H₁₁BrN₂O 315.16 N/A N/A Catalytic cross-coupling
(3aR,8aS)-2-(6-Methylpyridin-2-yl) 6-Me C₁₅H₁₂N₂O 236.27 N/A N/A Ligand in Cu-catalyzed reactions
(3aR,8aS)-2-(Naphthalen-1-yl) (Compound 50) Naphthyl C₂₀H₁₆N₂O 300.35 12% >20:1 d.r., 67% e.e. Radical C-H amination

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Br) : The trifluoromethyl group in the target compound enhances electron-deficient character, improving metal coordination and catalytic activity in polar reactions. Bromine substituents (e.g., 5-Br analog) offer sites for further functionalization .
  • Aromatic vs. Aliphatic Substituents : The naphthyl group in Compound 50 introduces extended π-conjugation, which may stabilize transition states in radical reactions but reduces solubility .
Bisoxazoline Ligands

Bisoxazoline ligands, such as (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (Compound 4), are dimeric analogs of the target compound. These ligands exhibit higher rigidity and chelating capacity, often used in copper-catalyzed asymmetric fluorination or alkynylation .

Property Target Monoxazoline Ligand Bisoxazoline Ligand (Compound 4)
Molecular Weight 313.26 511.24 (for L6)
Synthetic Yield 98% 99% (for L6)
Application Single-site catalysis Bidentate coordination in Cu complexes
Stereochemical Control Moderate e.e. (99%) Enhanced d.r. (>20:1)

Advantages of Bisoxazolines :

  • Improved enantioselectivity in reactions requiring dual coordination sites (e.g., oxy-alkynylation) .
  • Higher thermal stability due to rigid cyclopropane or propane backbones .
Substituted Heterocyclic Analogs

Replacing pyridine with quinoline or phenanthroline (e.g., (3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole) introduces nitrogen-rich aromatic systems. These ligands are effective in stabilizing low-oxidation-state metal centers (e.g., Ru or Ir) for photoredox catalysis .

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